REACTION_SMILES
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[CH2:19]([OH:20])[CH3:21].[CH:22]([Cl:23])([Cl:24])[Cl:25].[n:1]1[c:2]([NH:7][C:8](=[O:9])[c:10]2[nH:11][c:12]3[c:13]([n:14]2)[cH:15][cH:16][cH:17][cH:18]3)[cH:3][cH:4][cH:5][cH:6]1>>[ClH:23].[n:1]1[c:2]([NH:7][C:8](=[O:9])[c:10]2[n:11][c:12]3[c:13]([nH:14]2)[cH:15][cH:16][cH:17][cH:18]3)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccccn1)c1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccn1)c1nc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |